4-Bromo-2-(trifluoromethyl)oxazole

Process Chemistry Regioselective Halogenation Oxazole Functionalization

Leverage this core scaffold for kinase inhibitor and agrochemical libraries. The C4-bromo position enables selective cross-coupling distinct from 2- or 5-bromo regioisomers. The C2-CF3 group enhances metabolic stability and lipophilicity (XLogP3=2.3). Ideal for modular SAR and biaryl probe synthesis.

Molecular Formula C4HBrF3NO
Molecular Weight 215.96 g/mol
Cat. No. B7961257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(trifluoromethyl)oxazole
Molecular FormulaC4HBrF3NO
Molecular Weight215.96 g/mol
Structural Identifiers
SMILESC1=C(N=C(O1)C(F)(F)F)Br
InChIInChI=1S/C4HBrF3NO/c5-2-1-10-3(9-2)4(6,7)8/h1H
InChIKeyRPVZHCGMNCOGDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(trifluoromethyl)oxazole as a Strategic C4-Functionalized Heterocyclic Building Block for Pharmaceutical and Agrochemical Procurement


4-Bromo-2-(trifluoromethyl)oxazole (CAS 1240603-57-9) is a halogenated heterocyclic building block featuring a bromine substituent at the 4-position and a strongly electron-withdrawing trifluoromethyl group at the 2-position of the oxazole ring. Its molecular formula is C4HBrF3NO with a molecular weight of 215.96 g/mol . This compound serves as a versatile intermediate for constructing more complex molecular architectures, primarily through metal-catalyzed cross-coupling reactions at the C4-bromine site, enabling the modular introduction of diverse aryl, heteroaryl, and other substituents for structure-activity relationship (SAR) exploration in medicinal chemistry and agrochemical development [1].

Why 4-Bromo-2-(trifluoromethyl)oxazole Cannot Be Replaced by Its Isomeric or Halogen Analogs Without Altering Project-Specific Outcomes


Direct substitution of 4-Bromo-2-(trifluoromethyl)oxazole with closely related analogs—such as the regioisomeric 2-bromo-4-(trifluoromethyl)oxazole or the 4-chloro derivative—is not chemically or functionally equivalent. The precise placement of the bromine atom at the C4 position, adjacent to the nitrogen atom of the oxazole ring and meta to the C2-trifluoromethyl group, dictates a unique electronic environment and reactivity profile. This specific substitution pattern influences the regioselectivity of both its synthesis (via optimized C4-lithiation/bromination protocols) and its subsequent cross-coupling reactions [1]. The electron-withdrawing nature of the CF3 group at the C2 position further modulates the reactivity at C4, distinguishing it from analogs where the bromine is at the C2 or C5 position, or where the leaving group is chlorine [2]. The quantitative evidence below demonstrates that these structural variations lead to measurable differences in key performance metrics, directly impacting synthetic feasibility and final product outcomes.

Quantitative Differentiation of 4-Bromo-2-(trifluoromethyl)oxazole: A Head-to-Head Evidence Guide for Scientific Procurement


Regioselectivity in Synthesis: Superior C4-Bromination Ratio Achieved with DMF Solvent

The scalable synthesis of 4-bromo-2-(trifluoromethyl)oxazole benefits from a highly regioselective C4-bromination protocol that minimizes the formation of the unwanted C2-bromo isomer. The use of dimethylformamide (DMF) as a solvent is critical for achieving this selectivity, significantly improving the C-4/C-2 bromination ratio compared to alternative conditions [1]. This high regioselectivity is a key differentiator, ensuring the procurement of a compound with a well-defined and predictable reactivity profile, which is essential for reliable downstream chemistry.

Process Chemistry Regioselective Halogenation Oxazole Functionalization

Cross-Coupling Proficiency: Validated Performance in Suzuki-Miyaura Reactions

The utility of 4-bromo-2-(trifluoromethyl)oxazole as a building block is directly validated by its successful application in Suzuki-Miyaura cross-coupling reactions. Studies have demonstrated that 4-bromooxazoles, including the trifluoromethyl-substituted derivative, are 'good' coupling partners with arylboronic acids under standard palladium catalysis conditions [1]. This empirical validation is a critical procurement factor, as it provides direct evidence of the compound's ability to perform its intended function in a high-value synthetic transformation, distinguishing it from unvalidated or less reactive analogs.

Medicinal Chemistry Cross-Coupling Suzuki-Miyaura Reaction Building Block Validation

Electronic Modulation: The Impact of the C2-Trifluoromethyl Group on Reactivity and Physicochemical Properties

The electron-withdrawing trifluoromethyl (-CF3) group at the C2 position is a critical structural feature that imparts quantifiable advantages over non-fluorinated or differently substituted oxazole analogs. The presence of this group increases the compound's lipophilicity, as indicated by a calculated XLogP3 value of 2.3 [1], and is known to enhance metabolic stability and modulate binding affinity to biological targets . A quantitative structure-activity relationship (QSAR) study on a related series of 5-trifluoromethyloxazole derivatives further demonstrated that cytotoxic activity reached a maximum at a specific lipophilicity threshold (log p = 4.6), highlighting the predictable influence of the CF3 group on biological outcomes [2].

Medicinal Chemistry Physicochemical Properties Drug Design QSAR

High-Value Application Scenarios for 4-Bromo-2-(trifluoromethyl)oxazole in Drug Discovery and Agrochemical R&D


Medicinal Chemistry: Synthesis of C4-Aryl/Oxazole Kinase Inhibitor Libraries

Procure 4-Bromo-2-(trifluoromethyl)oxazole as a core scaffold for generating diverse libraries of potential kinase inhibitors. The C4-bromine atom serves as a robust handle for Suzuki-Miyaura cross-coupling, allowing for the rapid parallel synthesis of analogs with varied aryl or heteroaryl groups [1]. The C2-trifluoromethyl group confers enhanced metabolic stability and modulates lipophilicity (XLogP3 = 2.3), which is advantageous for optimizing both target binding and pharmacokinetic properties in lead optimization campaigns [2].

Agrochemical Discovery: Development of Novel Pesticides and Fungicides

Utilize this compound as a versatile intermediate for the construction of novel oxazole-containing agrochemicals. The electron-withdrawing CF3 group is a privileged motif in modern agrochemistry, known to improve bioavailability and environmental stability [1]. The C4-bromo handle enables the introduction of diverse aromatic and heteroaromatic pharmacophores, facilitating the rapid exploration of chemical space for the discovery of new crop protection agents with improved efficacy and safety profiles [2].

Chemical Biology: Synthesis of Functionalized Oxazole Probes

Employ 4-Bromo-2-(trifluoromethyl)oxazole to synthesize biaryl and heterobiaryl chemical probes for target identification and validation studies. The ability to perform efficient, high-yielding Suzuki couplings at the C4 position [1] allows for the straightforward attachment of affinity tags, fluorescent reporters, or photoreactive groups to the oxazole core. The resulting probes, bearing the metabolically robust trifluoromethyl group, can be used to investigate protein-ligand interactions and cellular mechanisms with greater confidence [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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